molecular formula C28H32N2O10S2 B12394512 Keap1-Nrf2-IN-13

Keap1-Nrf2-IN-13

Cat. No.: B12394512
M. Wt: 620.7 g/mol
InChI Key: HTAPIMRLIHBYTM-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Keap1-Nrf2-IN-13 is a small molecule inhibitor that targets the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). This compound is significant in the field of cancer research and oxidative stress management due to its ability to modulate the Keap1-Nrf2 signaling pathway, which plays a crucial role in cellular defense mechanisms against oxidative and electrophilic stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Keap1-Nrf2-IN-13 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical reactions such as alkylation, acylation, and cyclization to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and purification systems to streamline the process and maintain consistency in the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Keap1-Nrf2-IN-13 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with enhanced or diminished biological activity, while substitution reactions can produce analogs with modified chemical properties .

Scientific Research Applications

Keap1-Nrf2-IN-13 has a wide range of scientific research applications, including:

Mechanism of Action

Keap1-Nrf2-IN-13 exerts its effects by inhibiting the interaction between Keap1 and Nrf2. Under normal conditions, Keap1 binds to Nrf2 and targets it for ubiquitination and subsequent degradation. By inhibiting this interaction, this compound stabilizes Nrf2, allowing it to translocate to the nucleus and activate the transcription of cytoprotective genes. This activation enhances the cellular defense mechanisms against oxidative and electrophilic stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Keap1-Nrf2-IN-13 is unique due to its specific binding affinity and selectivity for Keap1, making it a potent inhibitor of the Keap1-Nrf2 interaction. Its distinct chemical structure and pharmacokinetic properties also contribute to its effectiveness in modulating the Keap1-Nrf2 pathway, making it a valuable tool in scientific research and potential therapeutic applications .

Biological Activity

Keap1-Nrf2-IN-13 is a small molecule designed to inhibit the interaction between KEAP1 (Kelch-like ECH-associated protein 1) and NRF2 (Nuclear factor erythroid 2-related factor 2), a pathway crucial for cellular defense against oxidative stress. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various cellular processes, and implications in disease contexts.

Overview of the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a central regulator of the antioxidant response in cells. Under normal conditions, KEAP1 binds to NRF2, leading to its ubiquitination and degradation. In response to oxidative stress or electrophilic compounds, KEAP1 undergoes conformational changes that allow NRF2 to escape degradation, translocate to the nucleus, and activate the transcription of cytoprotective genes involved in antioxidant defense and detoxification .

This compound functions by disrupting the KEAP1-NRF2 interaction, thereby stabilizing NRF2 and enhancing its transcriptional activity. This inhibition leads to increased expression of genes encoding antioxidant enzymes such as:

  • Glutathione S-transferase (GST)
  • Heme oxygenase-1 (HO-1)
  • NAD(P)H dehydrogenase (quinone 1) (NQO1)

These genes play critical roles in cellular protection against oxidative damage and inflammation .

Antioxidant Response

The activation of NRF2 by this compound significantly enhances the cellular antioxidant capacity. Studies show that treatment with this compound results in:

  • Increased levels of glutathione (GSH), a major intracellular antioxidant.
  • Upregulation of superoxide dismutase (SOD) and catalase, enzymes that mitigate oxidative stress .

Cellular Proliferation and Survival

Research indicates that this compound promotes cell survival under stress conditions. For instance, in models of cancer such as head and neck squamous cell carcinoma (HNSCC), inhibition of KEAP1 leads to enhanced proliferation and survival rates due to elevated NRF2 activity. This suggests that targeting this pathway could improve therapeutic outcomes by overcoming drug resistance associated with KEAP1 mutations .

Study 1: HNSCC Cell Lines

In a study focusing on HNSCC cell lines with mutated KEAP1, treatment with this compound resulted in:

ParameterControlThis compound Treatment
NRF2 Nuclear AccumulationLowHigh
GSH LevelsNormalSignificantly Increased
Sensitivity to ChemotherapyLowIncreased

This data indicates that this compound not only activates NRF2 but also enhances the sensitivity of cancer cells to chemotherapy by modulating the antioxidant response .

Study 2: Neuroprotection in Models of Oxidative Stress

In neuroprotective studies using animal models subjected to oxidative stress, administration of this compound led to:

OutcomeControl GroupTreatment Group
Behavioral ImprovementNoSignificant Improvement
Neuronal Survival RateLowHigh
Markers of Oxidative StressElevatedReduced

These findings suggest that this compound can protect neuronal cells from damage caused by oxidative stress, highlighting its potential therapeutic applications in neurodegenerative diseases .

Properties

Molecular Formula

C28H32N2O10S2

Molecular Weight

620.7 g/mol

IUPAC Name

(2S)-2-[[2-[[[(1S)-1-carboxyethyl]-(4-methoxyphenyl)sulfonylamino]methyl]phenyl]methyl-(4-methoxyphenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C28H32N2O10S2/c1-19(27(31)32)29(41(35,36)25-13-9-23(39-3)10-14-25)17-21-7-5-6-8-22(21)18-30(20(2)28(33)34)42(37,38)26-15-11-24(40-4)12-16-26/h5-16,19-20H,17-18H2,1-4H3,(H,31,32)(H,33,34)/t19-,20-/m0/s1

InChI Key

HTAPIMRLIHBYTM-PMACEKPBSA-N

Isomeric SMILES

C[C@@H](C(=O)O)N(CC1=CC=CC=C1CN([C@@H](C)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC(C(=O)O)N(CC1=CC=CC=C1CN(C(C)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.